

# ACAT-IN-10 dihydrochloride chemical structure and properties

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Compound of Interest

Compound Name: ACAT-IN-10 dihydrochloride

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# An In-Depth Technical Guide to ACAT-IN-10 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ACAT-IN-10 dihydrochloride is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It details the compound's known mechanism of action, including its role as an ACAT inhibitor and its secondary effect on NF-kB mediated transcription. This guide also includes a summary of relevant experimental protocols and mandatory visualizations to facilitate further research and drug development efforts.

## **Chemical Structure and Properties**

**ACAT-IN-10 dihydrochloride** is a complex small molecule with the chemical formula C35H58Cl2N4O5S.

#### Chemical Structure:

The two-dimensional chemical structure of the parent compound, ACAT-IN-10, is depicted below. The dihydrochloride salt form consists of this parent molecule protonated at two of the



nitrogen atoms, with two chloride ions as counter-ions.



### Physicochemical Properties:

A summary of the key physicochemical properties of **ACAT-IN-10 dihydrochloride** is presented in the table below. It is a solid substance under standard conditions and requires specific storage to maintain its stability.[1]



| Property             | Value   | Reference                               |
|----------------------|---|---|
| CAS Number           | 199983-77-2   | [1][2][3]                               |
| Molecular Formula    | C35H58Cl2N4O5S  | [1]                                     |
| Molecular Weight     | 717.83 g/mol  | [1]                                     |
| Appearance           | Solid   | [1]                                     |
| Storage (Powder)     | -20°C   | [1]                                     |
| Storage (in solvent) | -80°C   | [1]                                     |
| IUPAC Name           | (2S)-N-(4-amino-1-(2,6-diisopropylphenyl)-1-oxobutan-2-yl)-N'-((2,6-diisopropylphenoxy)sulfonyl)ur ea dihydrochloride | Generated using chemical structure data |
| SMILES               | CC(C)c1cccc(C(C)C)c1NC(=O )N(S(=O) (=O)Oc2c(C(C)C)cccc2C(C)C) C(=O)CINVALID-LINK N.Cl.Cl                              | [4]                                     |

## **Mechanism of Action and Biological Activity**

ACAT-IN-10 dihydrochloride is primarily characterized as an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[2][3] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the regulation of cellular cholesterol homeostasis. By inhibiting ACAT, ACAT-IN-10 dihydrochloride prevents the esterification and subsequent storage of excess cholesterol, which can have significant implications in various physiological and pathological processes, including atherosclerosis and Alzheimer's disease.[5]

There are two known isoforms of ACAT: ACAT1 and ACAT2.[5][6] These isoforms have distinct tissue distributions and functions, suggesting that selective inhibition may offer therapeutic advantages.[5][6] Currently, specific inhibitory activity data (e.g., IC50 or Ki values) for **ACAT-IN-10 dihydrochloride** against each isoform are not publicly available.



In addition to its primary activity as an ACAT inhibitor, **ACAT-IN-10 dihydrochloride** has been observed to weakly inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[2][3][4] The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its inhibition can modulate the expression of numerous proinflammatory genes.[7][8][9] The precise mechanism by which ACAT inhibition by this compound leads to a downstream effect on the NF-κB pathway has not been fully elucidated and represents an area for further investigation.

Signaling Pathway of NF-kB Inhibition (Canonical Pathway):

The following diagram illustrates the canonical NF-kB signaling pathway, which is a likely target of the weak inhibitory action of **ACAT-IN-10 dihydrochloride**.



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Caption: Canonical NF-kB signaling pathway.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **ACAT-IN-10 dihydrochloride** are primarily found within patent literature.[2][3][4] However, general methodologies for assessing ACAT inhibition are well-established in the scientific literature. Below are outlines of common assays used to determine the inhibitory activity of compounds like **ACAT-IN-10 dihydrochloride**.

A. In Vitro ACAT Activity Assay (Microsomal Preparation):

This assay measures the enzymatic activity of ACAT in isolated liver microsomes.



- Microsome Isolation: Liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.
- Assay Reaction: A defined amount of microsomal protein is incubated with a reaction mixture
  containing a cholesterol source (e.g., cholesterol in β-cyclodextrin) and a radiolabeled acylCoA substrate (e.g., [14C]oleoyl-CoA). The test compound (ACAT-IN-10 dihydrochloride) is
  added at various concentrations.
- Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform:methanol.
- Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The band corresponding to cholesteryl esters is scraped, and the radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

#### B. Cell-Based ACAT Activity Assay:

This assay measures the formation of cholesteryl esters in intact cells.

- Cell Culture: A suitable cell line (e.g., mouse neuronal N2a cells or microglial N9 cells) is cultured to a desired confluency.
- Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period.
- Radiolabeling: A radiolabeled precursor for cholesterol esterification, such as [3H]oleate, is added to the culture medium, and the cells are incubated to allow for its incorporation into cholesteryl esters.
- Cell Lysis and Lipid Extraction: The cells are washed and then lysed. Lipids are extracted from the cell lysate.
- Analysis and Data Interpretation: Similar to the in vitro assay, lipids are separated by TLC,
   and the radioactivity in the cholesteryl ester band is quantified to determine the level of ACAT





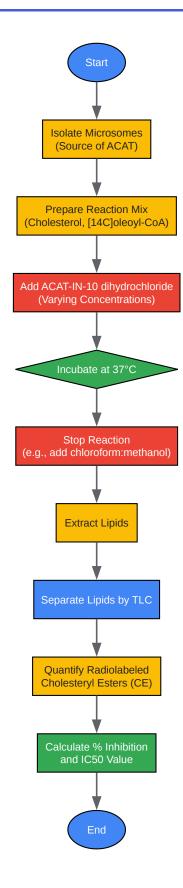


inhibition and the IC50 value.

Experimental Workflow for ACAT Inhibition Assay:

The following diagram outlines a general workflow for an in vitro ACAT inhibition assay.





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Caption: General workflow for an in vitro ACAT inhibition assay.



## Conclusion

ACAT-IN-10 dihydrochloride is a valuable research tool for studying the role of ACAT in various biological systems. Its dual activity, though the secondary effect is weak, on both cholesterol metabolism and inflammatory signaling pathways makes it an interesting candidate for further investigation in diseases where these processes are intertwined. The provided information on its chemical properties and established experimental methodologies serves as a foundation for researchers to design and execute further studies to fully elucidate its therapeutic potential. Future research should focus on determining the isoform selectivity of ACAT-IN-10 dihydrochloride and clarifying the molecular link between its ACAT inhibitory action and the observed modulation of NF-κB signaling.

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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Write names for these compounds. Where possible, write both IUPAC names a.. [askfilo.com]
- 4. IC50 Calculator | AAT Bioquest [aatbio.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]
- 7. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]
- 8. kaggle.com [kaggle.com]
- 9. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



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